molecular formula C21H21F3N2OS B2486057 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226427-78-6

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2486057
CAS No.: 1226427-78-6
M. Wt: 406.47
InChI Key: NMUPQXAMSUBYDK-UHFFFAOYSA-N
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Description

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound characterized by its unique structural features, including an imidazole ring substituted with isobutylthio, methoxyphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the substituents. Common synthetic routes include:

    Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of Substituents: The isobutylthio group can be introduced via a nucleophilic substitution reaction using isobutylthiol. The methoxyphenyl and trifluoromethylphenyl groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the isobutylthio group yields sulfoxides or sulfones, while substitution reactions on the aromatic rings can yield various substituted derivatives.

Scientific Research Applications

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(isobutylthio)-5-(3-trifluoromethylphenyl)-1H-imidazole

Uniqueness

The presence of both methoxyphenyl and trifluoromethylphenyl groups in 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole distinguishes it from similar compounds. These substituents contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24F3N2OS. Its structure comprises an imidazole ring substituted with various functional groups, including a trifluoromethyl group and a methoxyphenyl moiety, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the isobutylthio group and the trifluoromethyl substitution. The synthetic route often employs methods such as nucleophilic substitution and coupling reactions to achieve the desired product in high yields.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups, such as trifluoromethyl or methoxy groups, enhances their antibacterial potency by increasing lipophilicity and improving membrane permeability .

Insecticidal Activity

Imidazole derivatives have also been evaluated for their insecticidal properties. The incorporation of methoxy groups has been shown to enhance activity against pests like Plutella xylostella and Spodoptera frugiperda. In a comparative study, compounds with similar methoxy substitutions demonstrated up to 97% mortality at specific concentrations . This suggests that the target compound may possess comparable insecticidal efficacy.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Imidazoles are known to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
  • Receptor Modulation : The compound may interact with GABA receptors in insects, disrupting neurotransmission and leading to paralysis or death.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of imidazole derivatives found that those containing a trifluoromethyl group exhibited enhanced activity against MRSA. The structure-activity relationship (SAR) analysis indicated that the presence of both aryl rings and electron-withdrawing groups was crucial for antimicrobial potency .

Case Study 2: Insecticidal Properties

In another investigation focused on insecticidal activity, a derivative similar to the target compound was tested against Spodoptera frugiperda. Results showed significant mortality rates at low concentrations, suggesting that modifications like the isobutylthio group could further enhance efficacy against agricultural pests .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2OS/c1-14(2)13-28-20-25-12-19(15-7-9-18(27-3)10-8-15)26(20)17-6-4-5-16(11-17)21(22,23)24/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUPQXAMSUBYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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